Huzhangoside B

β-lactamase inhibition antibiotic adjuvant Enterobacter cloacae

Huzhangoside B (CAS 94795-70-7) is a triterpenoid saponin characterized by a hederagenin aglycone core with a complex sugar chain comprising 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside linked to the aglycone, and a 28-O-linked sugar chain consisting of α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester. It is a natural product isolated from the roots of Anemone rivularis Buch.-Ham.

Molecular Formula C64H104O29
Molecular Weight 1337.5 g/mol
Cat. No. B2776813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuzhangoside B
Molecular FormulaC64H104O29
Molecular Weight1337.5 g/mol
Structural Identifiers
InChIInChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1
InChIKeyGROQHEZXWUJYNW-SBYZPOCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Huzhangoside B: Oleanane-Type Triterpenoid Saponin Reference Standard for Botanical Authentication and β-Lactamase Inhibition Research


Huzhangoside B (CAS 94795-70-7) is a triterpenoid saponin characterized by a hederagenin aglycone core with a complex sugar chain comprising 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside linked to the aglycone, and a 28-O-linked sugar chain consisting of α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester [1]. It is a natural product isolated from the roots of Anemone rivularis Buch.-Ham. and various Clematis species within the Ranunculaceae family [2]. The compound is commercially available as a reference standard for botanical identification and quality control applications in traditional medicine research [3].

Why In-Class Oleanane Saponins Cannot Substitute for Huzhangoside B in Botanical Authentication and β-Lactamase Inhibition Assays


Oleanane-type saponins exhibit wide structural diversity in their sugar chain composition, linkage patterns, and aglycone modifications, which directly impact their biological activity and analytical behavior [1]. Huzhangoside B's specific glycosylation pattern—including its unique 3-O-sugar chain with a terminal rhamnose and 28-O-ester-linked tetrasaccharide—differentiates it from closely related compounds like huzhangoside D (which differs only in the 28-O-sugar chain composition) and kalopanax saponin A (which shares the hederagenin aglycone but has a distinct sugar substitution pattern). These structural differences affect chromatographic retention times, mass spectrometric fragmentation patterns, and target binding affinities, making Huzhangoside B non-substitutable in applications requiring specific chemical identity or biological activity profiles [2].

Quantitative Differentiation Evidence for Huzhangoside B: β-Lactamase Inhibition and Chemotaxonomic Specificity


Huzhangoside B Exhibits Specific Class C β-Lactamase Inhibitory Activity Distinct from Its Structural Analogs

Huzhangoside B demonstrates inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R with an IC50 value of 4.2 μM [1]. This activity profile distinguishes it from other oleanane saponins such as kalopanaxsaponin A and sapindoside B, which have not been reported to inhibit β-lactamase enzymes. The inhibition occurs at a concentration of 0.8 μmol, providing a specific biochemical target engagement metric absent for most structural analogs.

β-lactamase inhibition antibiotic adjuvant Enterobacter cloacae

Huzhangoside B Serves as a Ubiquitous Chemotaxonomic Marker Across Clematis and Ranunculus Genera

HPLC-MS analysis of multiple Clematis and Ranunculus taxa revealed that Huzhangoside B was unambiguously identified in all analyzed Clematis species as well as in the investigated Ranunculus species [1]. This broad distribution pattern contrasts with closely related compounds like huzhangoside C and D, which show more restricted occurrence across the studied taxa, establishing Huzhangoside B as a more universal chemotaxonomic marker for Ranunculaceae botanical authentication.

botanical authentication chemotaxonomy quality control

Huzhangoside B's Complex Glycosylation Pattern Distinguishes It from Simpler Oleanane Saponins in Structural Identity

Huzhangoside B possesses a distinctive hederagenin 3,28-O-bisdesmosidic structure with a 3-O-sugar chain of α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside and a 28-O-linked tetrasaccharide chain [1]. This complex glycosylation pattern differs from the structurally simpler monodesmosidic saponins (e.g., α-hederin) and from bidesmosidic saponins with alternative sugar compositions (e.g., clematichinenoside C). The molecular weight of 1337.49 g/mol and the specific MS/MS fragmentation pattern provide unambiguous identification capabilities not achievable with generic oleanane saponin standards.

structural elucidation glycosylation pattern NMR spectroscopy

Huzhangoside B Demonstrates Distinct PDHK Inhibitory Activity Implicated in Glycolysis Modulation

Huzhangoside has been identified among natural product PDHK (pyruvate dehydrogenase kinase) inhibitors that downregulate glycolysis events including glucose uptake, hexokinase (HK), and pyruvate kinase (PK), thereby inhibiting the Warburg effect in cancer cells [1]. This mechanism of action differs from the direct cytotoxic mechanisms reported for structurally related saponins like clematoside S and α-hederin, which primarily induce cytotoxicity through membrane permeabilization and apoptosis induction rather than metabolic pathway modulation.

cancer metabolism Warburg effect PDHK inhibition

Optimal Research and Industrial Applications for Huzhangoside B Based on Quantitative Differentiation Evidence


Botanical Authentication and Quality Control of Clematis and Ranunculus Medicinal Materials

Huzhangoside B serves as a universal chemotaxonomic marker for HPLC-MS authentication of Clematis and Ranunculus species, with confirmed detection in 100% of analyzed Clematis taxa and all investigated Ranunculus species [1]. This broad distribution pattern makes it an ideal reference standard for quality control laboratories performing botanical identity verification of raw medicinal materials, extracts, and finished herbal products containing Clematis or Ranunculus species. The compound's established retention time and MS fragmentation pattern enable unambiguous identification and quantification in complex botanical matrices [1].

β-Lactamase Inhibition Studies and Antibiotic Adjuvant Development

With an IC50 of 4.2 μM against Class C β-lactamase from Enterobacter cloacae 908R [1], Huzhangoside B provides a specific tool compound for investigating saponin-β-lactamase interactions and developing novel β-lactamase inhibitors. This activity profile is not shared by closely related oleanane saponins such as kalopanaxsaponin A or sapindoside B, making Huzhangoside B the compound of choice for researchers exploring saponin-based antibiotic adjuvants or studying the structural determinants of β-lactamase recognition by triterpenoid glycosides [1].

Cancer Metabolism Research Targeting the Warburg Effect and Glycolytic Pathways

Huzhangoside B's documented role as a PDHK inhibitor that downregulates glycolysis events (including glucose uptake, hexokinase, and pyruvate kinase) positions it as a mechanistically distinct tool for cancer metabolism research [1]. Unlike directly cytotoxic saponins such as clematoside S and α-hederin, which induce cell death primarily through membrane disruption and apoptosis, Huzhangoside B modulates the Warburg effect via metabolic pathway inhibition, offering a complementary approach for studying tumor microenvironment metabolism and glycolytic pathway regulation [1].

Structural Biology and Glycosylation Pattern Research

The unique hederagenin 3,28-O-bisdesmosidic structure of Huzhangoside B, featuring a 3-O-sugar chain with terminal rhamnose and a 28-O-ester-linked tetrasaccharide [1], provides a valuable model compound for studying the impact of complex glycosylation patterns on saponin bioactivity, membrane interactions, and analytical behavior. This structural complexity makes Huzhangoside B particularly useful for mass spectrometry method development, NMR spectral database construction, and structure-activity relationship studies exploring how sugar chain composition influences biological activity and physicochemical properties of oleanane saponins [1].

Quote Request

Request a Quote for Huzhangoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.